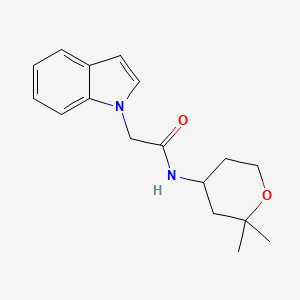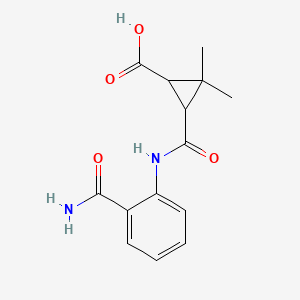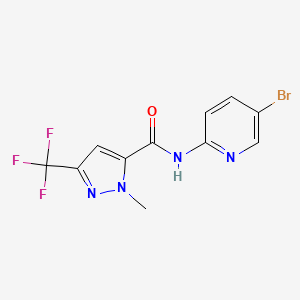
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIPA, and it has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
作用机制
The mechanism of action of DIPA involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. By inhibiting these enzymes, DIPA is able to slow or stop the growth of cancer cells, making it an effective treatment option.
Biochemical and Physiological Effects:
DIPA has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural mechanism for removing damaged or abnormal cells from the body.
实验室实验的优点和局限性
One of the advantages of using DIPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DIPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
未来方向
There are several future directions for research involving DIPA. One area of interest is the development of new and more efficient synthesis methods for DIPA. Additionally, researchers are studying the potential use of DIPA in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of DIPA in combination with other chemotherapy drugs to improve cancer treatment outcomes.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for use in cancer treatment. Ongoing research into the synthesis, mechanism of action, and potential therapeutic applications of DIPA will continue to shed light on its potential uses in the future.
合成方法
The synthesis of DIPA involves several chemical reactions, including the preparation of 2-(1H-indol-1-yl)acetic acid, which is then reacted with 2,2-dimethyltetrahydrofuran-4-one to produce DIPA. The synthesis of DIPA is a complex process that requires expertise in organic chemistry.
科学研究应用
DIPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of DIPA in cancer treatment. Studies have shown that DIPA is able to inhibit the growth of cancer cells, making it a potential candidate for use in chemotherapy.
属性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(8-10-21-17)18-16(20)12-19-9-7-13-5-3-4-6-15(13)19/h3-7,9,14H,8,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFTILRHZDVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)


![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)

![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)